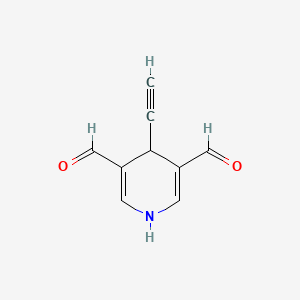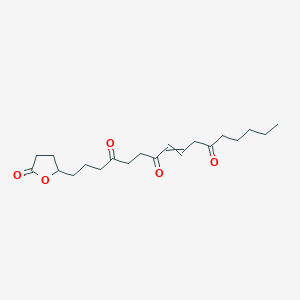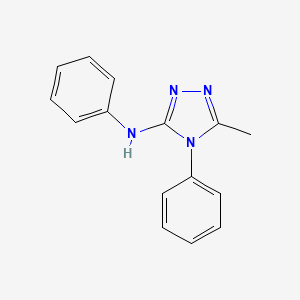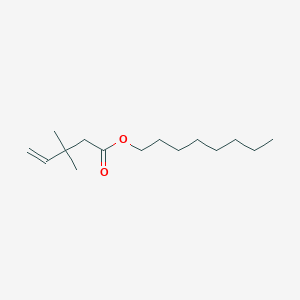![molecular formula C20H21N5 B14516886 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-01-1](/img/structure/B14516886.png)
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with a diazenyl linkage to a methylpiperidine moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of o-aminobenzamides with various reagents to form the quinazoline ring . The diazenyl linkage is introduced through a diazo-coupling reaction, where an aromatic amine reacts with a diazonium salt under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for diazo-coupling reactions and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amines or hydrazines .
Applications De Recherche Scientifique
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to its specific combination of a quinazoline core with a diazenyl linkage and a methylpiperidine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazoline or piperidine derivatives .
Propriétés
Numéro CAS |
62888-01-1 |
|---|---|
Formule moléculaire |
C20H21N5 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(3-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-7-6-12-25(14-15)24-23-19-11-5-3-9-17(19)20-21-13-16-8-2-4-10-18(16)22-20/h2-5,8-11,13,15H,6-7,12,14H2,1H3 |
Clé InChI |
KHBOZYWMEBPSNS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


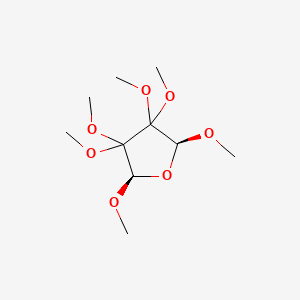
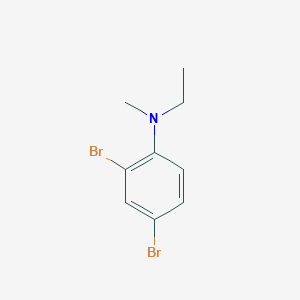
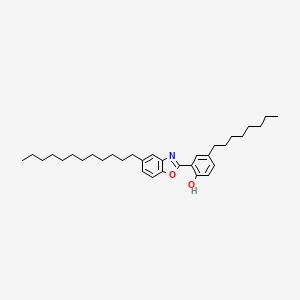
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
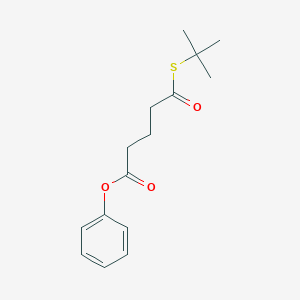
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
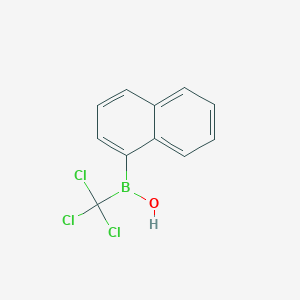
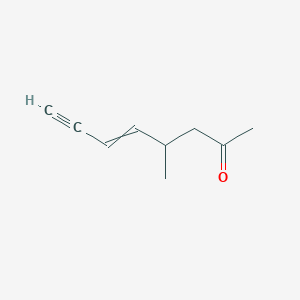
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
